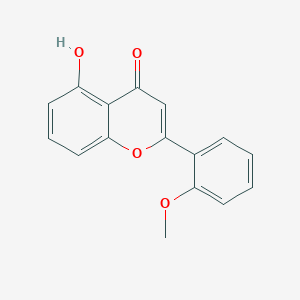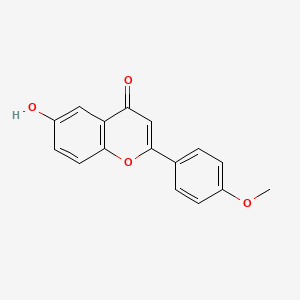
6-Hydroxy-4'-methoxyflavone
Übersicht
Beschreibung
6-Hydroxy-4'-methoxyflavone is a natural product found in Pimelea decora with data available.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
6-Hydroxy-4'-methoxyflavone and related compounds have demonstrated antiviral activities. A study found that certain analogues of 4'-hydroxy-3-methoxyflavones exhibit potent antiviral activities against picornaviruses such as poliovirus and rhinovirus. The presence of 4'-hydroxyl and 3-methoxyl groups, along with specific structural features, was essential for high antiviral activity (De Meyer et al., 1991).
Synthesis and Structural Studies
The compound has been identified in various natural sources, leading to studies focused on its synthesis and structural characterization. For instance, 3-Hydroxy-4′-methoxyflavone was identified in Millettia zechiana, with its structure established through chemical and synthetic methods (Parvez & Ogbeide, 1990). Additionally, research has been conducted on the synthesis of new 6-Amino-3-methoxyflavones, highlighting the diverse chemical properties and potential applications of these compounds (Palkar & Master, 2000).
Pharmaceutical Applications
6-Hydroxy-4'-methoxyflavone has been studied for its pharmaceutical potential. For example, research into the loading of flavones onto magnetic nanoparticles has shown that compounds like 6-methoxyflavone can be encapsulated by cyclodextrins and delivered to physiological targets, indicating potential applications in drug delivery systems (Sameena & Enoch, 2018).
Anti-Inflammatory Activity
Some derivatives of 5,7-Dihydroxyflavones, including those similar to 6-Hydroxy-4'-methoxyflavone, have been synthesized and evaluated for their anti-inflammatory activity. This research provides insights into the structure-activity relationships of these compounds, which could be beneficial in developing new anti-inflammatory drugs (Dao et al., 2003).
Cancer Research
Recent studies have also explored the potential of polymethoxyflavones, including 6-Hydroxy-4'-methoxyflavone derivatives, as inhibitors of cancer cell growth. For instance, new polymethoxyflavones from Hottonia palustris were found to exhibit DNA biosynthesis-inhibitory activity in an oral squamous carcinoma cell line, indicating potential therapeutic applications in cancer treatment (Strawa et al., 2022).
Eigenschaften
Produktname |
6-Hydroxy-4'-methoxyflavone |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
6-hydroxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-9,17H,1H3 |
InChI-Schlüssel |
RMPRESDCJMOAHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


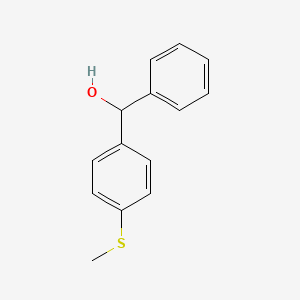
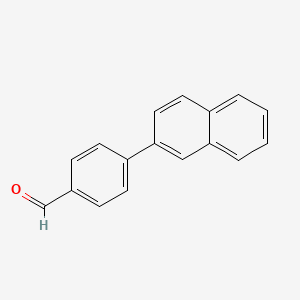
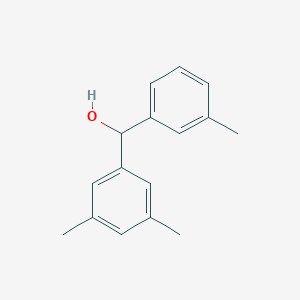
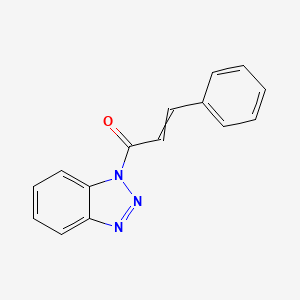
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1634640.png)


![2-{9,11-Dibromo-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}acetic acid](/img/structure/B1634647.png)
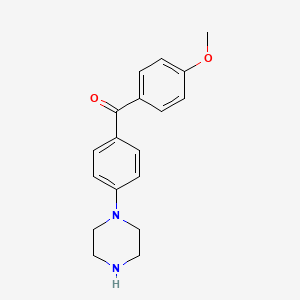
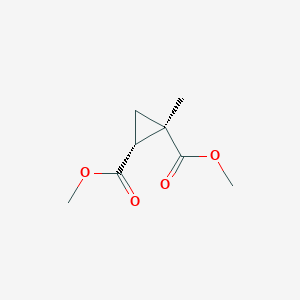
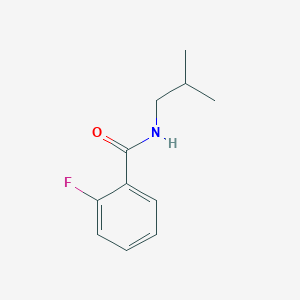
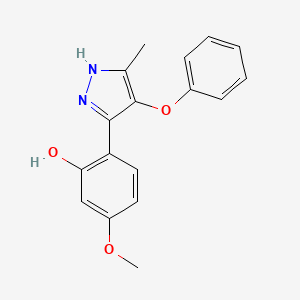
![[(2R,3S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B1634684.png)
